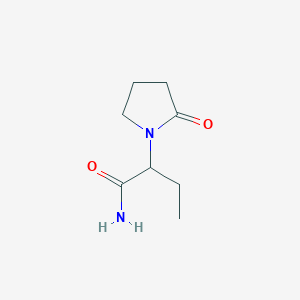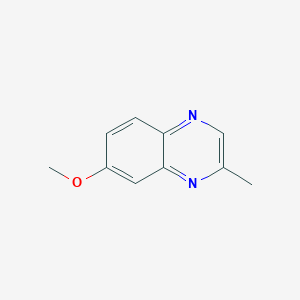
7-Methoxy-2-methylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-methylquinoxaline is a heterocyclic organic compound that belongs to the class of quinoxalines. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 7-Methoxy-2-methylquinoxaline is not well understood. However, it is known to interact with biomolecules such as proteins, DNA, and RNA, leading to changes in their conformation and function. It has been suggested that the fluorescent properties of 7-Methoxy-2-methylquinoxaline are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT).
生化学的および生理学的効果
7-Methoxy-2-methylquinoxaline has been shown to have minimal toxicity and no significant physiological effects at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause cell death. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.
実験室実験の利点と制限
One of the main advantages of using 7-Methoxy-2-methylquinoxaline in lab experiments is its excellent photostability and high quantum yield, which make it an ideal fluorescent probe for imaging and tracking biological molecules. However, its limitations include its potential toxicity at high concentrations, which can interfere with cellular processes and cause cell death.
将来の方向性
There are several future directions for the use of 7-Methoxy-2-methylquinoxaline in scientific research. One potential application is in the development of new fluorescent probes for imaging and tracking biological molecules. Another direction is in the development of new inhibitors of protein kinase activity, which could have potential therapeutic applications in the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of 7-Methoxy-2-methylquinoxaline and its potential interactions with biomolecules.
合成法
The synthesis of 7-Methoxy-2-methylquinoxaline involves the reaction of 2-methylquinoxaline with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
7-Methoxy-2-methylquinoxaline has been extensively used in scientific research as a fluorescent dye for labeling biomolecules such as proteins, DNA, and RNA. It has been found to have excellent photostability and high quantum yield, making it a popular choice for imaging and tracking biological molecules in real-time. Additionally, it has been used as a probe for the detection of reactive oxygen species and as an inhibitor of protein kinase activity.
特性
CAS番号 |
146294-18-0 |
|---|---|
製品名 |
7-Methoxy-2-methylquinoxaline |
分子式 |
C10H10N2O |
分子量 |
174.2 g/mol |
IUPAC名 |
7-methoxy-2-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-6-11-9-4-3-8(13-2)5-10(9)12-7/h3-6H,1-2H3 |
InChIキー |
SEDNDIKCVGDVQR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
正規SMILES |
CC1=CN=C2C=CC(=CC2=N1)OC |
同義語 |
Quinoxaline, 7-methoxy-2-methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



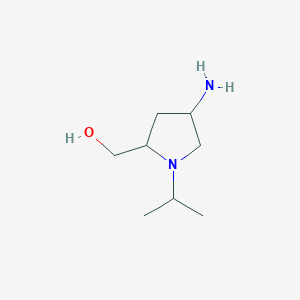
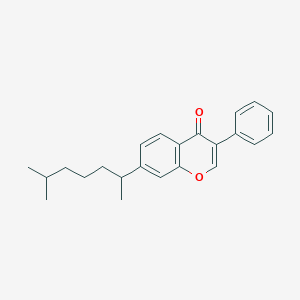
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
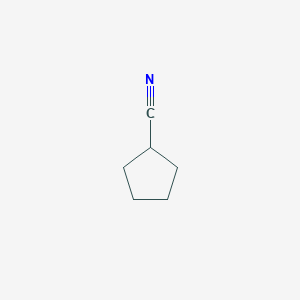
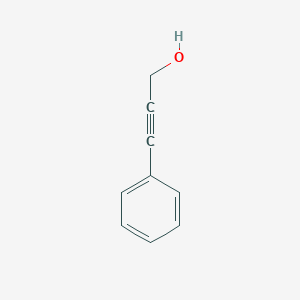
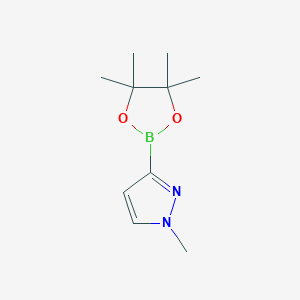
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
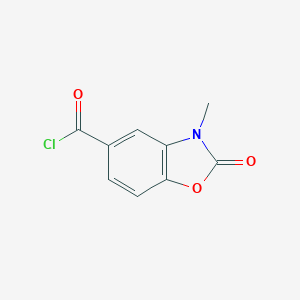
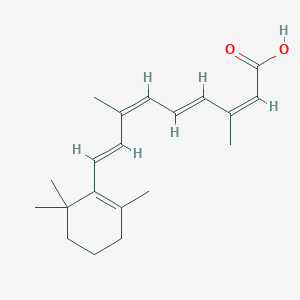
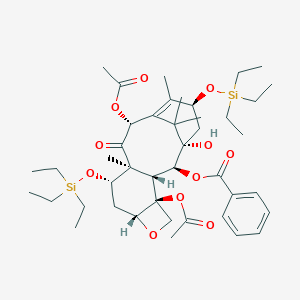
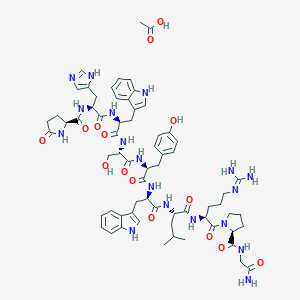
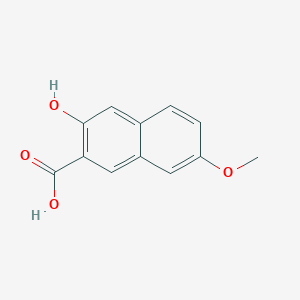
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)
